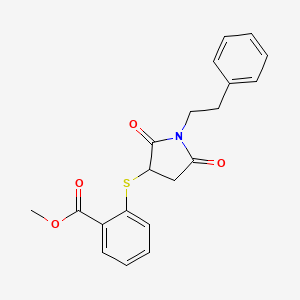

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate

Description

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is a structurally complex organic compound featuring a pyrrolidinone core (2,5-dioxo-pyrrolidine) substituted with a phenethyl group at the N1 position and a methyl benzoate moiety linked via a thioether bond at the C3 position. Key structural elements include:

- Phenethyl substituent: A lipophilic aromatic side chain that may improve membrane permeability and receptor binding.

- Thioether linkage: The sulfur atom in the thioether bridge contributes to conformational flexibility and redox activity.

- Methyl benzoate ester: A metabolically labile group that affects bioavailability and hydrolysis kinetics.

Properties

IUPAC Name |

methyl 2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-25-20(24)15-9-5-6-10-16(15)26-17-13-18(22)21(19(17)23)12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTJCGDAEQOFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2CC(=O)N(C2=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

Introduction of the Thioether Linkage: This step involves the reaction of the pyrrolidine derivative with a thiol compound under conditions that promote the formation of a thioether bond.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives of the pyrrolidine ring.

Substitution: Carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of thioether-containing compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage and the pyrrolidine ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparisons

| Compound Name | Key Structural Features | Impact on Properties | Reference |

|---|---|---|---|

| Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate | Bromobenzoyl substituent, thioacetate | Moderate antimicrobial activity | |

| 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole | Trifluoromethyl group, thiadiazole ring | Enhanced stability, lipophilicity | |

| Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate | Thiazolidine ring, sulfanylidene group | Anti-inflammatory, antimicrobial activity | |

| Target Compound | 2,5-Dioxo-pyrrolidine, phenethyl, thioether | Potential for diverse receptor modulation | — |

- Pyrrolidine Derivatives : Unlike analogs with benzoyl or trifluoromethylbenzoyl groups (e.g., ), the target compound’s phenethyl substituent may enhance interactions with hydrophobic receptor pockets.

- Thioether vs. Ether/Oxy Linkages : The thioether bond in the target compound (vs. oxy linkages in ) could improve resistance to enzymatic cleavage compared to oxygen-based analogs.

Physicochemical Properties

- Lipophilicity : The phenethyl group and methyl benzoate ester likely increase logP compared to analogs with polar substituents (e.g., trifluoromethyl in ).

- Metabolic Stability : The methyl ester may hydrolyze faster than ethyl esters (e.g., ), affecting half-life.

- Solubility: The dioxo-pyrrolidine core could improve aqueous solubility relative to non-polar thiadiazole derivatives ().

Research Implications

The structural uniqueness of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate positions it as a promising candidate for:

Neuroprotective Therapies : Phenethyl groups are common in CNS-targeting drugs (e.g., dopamine analogs).

Anticancer Agents : Thioether-linked compounds often exhibit redox-modulating effects relevant to apoptosis.

Further studies should prioritize synthesizing the compound and testing its activity against bacterial strains, cancer cell lines, and inflammatory pathways.

Biological Activity

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate, with the CAS number 857494-41-8, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO4S, with a molecular weight of approximately 369.4 g/mol. The compound features a thioether linkage and a pyrrolidine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 857494-41-8 |

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models.

- Antimicrobial Effects : In vitro tests have shown that it can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Some studies report cytotoxic effects on cancer cell lines, suggesting that it may have applications in cancer therapy.

Pharmacological Effects

In Vivo Studies : Animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Observations include:

- Anti-inflammatory Effects : Administration of the compound resulted in reduced inflammation markers in animal models of arthritis.

Case Study Examples :

- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant apoptosis (programmed cell death), particularly in breast and lung cancer cells.

- Bacterial Inhibition Study : Research involving Staphylococcus aureus indicated that this compound reduced bacterial viability by over 50% at concentrations as low as 10 µg/mL.

Safety and Toxicology

While initial findings are promising regarding the therapeutic potential of this compound, comprehensive toxicological assessments are necessary. Current data suggest moderate toxicity levels in high concentrations; therefore, further research is warranted to establish safe dosage ranges for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.